Acid-PEG6-mono-methyl ester
Description
Overview of Polyethylene (B3416737) Glycol as a Foundational Component in Chemical Systems
Polyethylene glycol is a polyether compound synthesized from the polymerization of ethylene (B1197577) oxide. wikipedia.org Its basic structure consists of repeating oxyethylene units, commonly expressed as H−(O−CH2−CH2)n−OH. wikipedia.org This polymeric nature allows for the creation of PEGs with varying chain lengths and, consequently, a range of molecular weights. wikipedia.org The hydroxyl (-OH) groups at the termini of the PEG chain serve as reactive sites for chemical modification, enabling the attachment of various functional groups. acs.org This adaptability has led to the widespread use of PEG in diverse fields, from industrial applications to pharmaceuticals. wikipedia.org In research, PEGs are utilized as linkers, spacers, and solubilizing agents, and they form the backbone of more complex molecular constructs. sinopeg.com
Heterobifunctional PEG Linkers: Structural Archetypes and Significance
Heterobifunctional PEG linkers are a specialized class of PEG derivatives that possess two different reactive functional groups at their termini. cd-bioparticles.net This "X-PEG-Y" structure allows for the sequential and specific conjugation of two different molecules, a capability not offered by their homobifunctional counterparts which have identical reactive groups at both ends. biosynth.com This directed reactivity is crucial in applications such as antibody-drug conjugates (ADCs), where one end of the linker attaches to an antibody and the other to a therapeutic agent. cd-bioparticles.net The PEG chain itself acts as a flexible, hydrophilic spacer, which can improve the solubility and pharmacokinetic profile of the resulting conjugate. chemicalbook.com The ability to connect distinct chemical entities with a biocompatible and soluble bridge makes heterobifunctional PEGs invaluable in drug delivery, diagnostics, and the construction of complex biomolecular architectures. cd-bioparticles.netbiochempeg.com
Definition and Structural Context of Acid-PEG6-mono-methyl ester
This compound is a specific heterobifunctional PEG linker that has garnered significant attention in the scientific community. It features a defined chain length of six ethylene glycol units, providing a precise and well-characterized spacer arm.
Chemical Nomenclature and Synonyms
The systematic name for this compound is 3-oxo-2,6,9,12,15,18,21-heptaoxatetracosan-24-oic acid. medkoo.com It is also known by several synonyms, which are often used interchangeably in scientific literature and commercial catalogs.
| Synonym |
|---|
| Carboxyl-PEG6-mono-methyl ester biochempeg.com |
| Acid-PEG6-Methyl ester biochempeg.com |
| 4,7,10,13,16,19-Hexaoxadocosanedioic acid, 1-methyl ester biochempeg.com |
| 3-[2-[2-[2-[2-[2-(3-Methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid biochempeg.com |
Molecular Architecture: Carboxylic Acid and Methyl Ester Termini
The defining feature of this compound is its distinct terminal functionalities. At one end of the hexaethylene glycol chain is a carboxylic acid (-COOH) group, while the other end is capped with a methyl ester (-COOCH3). chemicalbook.com The carboxylic acid terminus provides a reactive handle for forming stable amide bonds with primary amine groups, a common functional group in biomolecules like proteins and peptides. chemicalbook.com This reaction is typically facilitated by activating agents. chemicalbook.com The methyl ester group, on the other hand, is generally less reactive but can be hydrolyzed to reveal a second carboxylic acid, offering further possibilities for chemical modification. This dual functionality allows for a controlled and stepwise approach to conjugation.
| Property | Value |
|---|---|
| Molecular Formula | C17H32O10 biosynth.com |
| Molecular Weight | 396.43 g/mol medkoo.com |
| CAS Number | 1807512-38-4 biosynth.com |
Scope and Academic Relevance of this compound in Contemporary Research
This compound has emerged as a key tool in various areas of contemporary research, most notably in the field of proteomics and drug discovery. Its well-defined structure and heterobifunctional nature make it an ideal linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs). chemicalbook.comtargetmol.com PROTACs are novel therapeutic agents designed to selectively degrade target proteins within cells by hijacking the cell's own ubiquitin-proteasome system. targetmol.com In a PROTAC molecule, one end of the linker binds to the target protein, and the other end binds to an E3 ubiquitin ligase. targetmol.com The fixed length of the PEG6 chain in this compound is critical for optimizing the spatial orientation and distance between the two bound proteins, which significantly influences the efficiency of protein degradation. precisepeg.com
Furthermore, the hydrophilic nature of the PEG linker can enhance the aqueous solubility of the resulting PROTAC molecule, a common challenge in drug development. chemicalbook.com The ability to create more effective and soluble targeted protein degraders highlights the significant academic and therapeutic relevance of this compound. chemicalbook.comtargetmol.com Its application extends to other areas of bioconjugation where a discrete, hydrophilic, and heterobifunctional spacer is required to link two different molecular entities, thereby advancing research in fields such as nanotechnology and materials science. biosynth.combiochempeg.com
Structure
2D Structure
Properties
IUPAC Name |
3-[2-[2-[2-[2-[2-(3-methoxy-3-oxopropoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H32O10/c1-21-17(20)3-5-23-7-9-25-11-13-27-15-14-26-12-10-24-8-6-22-4-2-16(18)19/h2-15H2,1H3,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDNMXGBKPHQBA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCOCCOCCOCCOCCOCCOCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H32O10 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Functionalization
Strategies for the Preparation of Acid-PEG6-mono-methyl ester
The preparation of this compound can be achieved through several synthetic routes, broadly categorized as direct esterification reactions or functional group interconversion strategies. The choice of method often depends on the starting materials, desired purity, and scalability of the process.
Esterification reactions are a fundamental method for forming the ester linkage in the target molecule. venus-goa.com These can be performed under acidic or basic conditions, each with distinct mechanisms and procedural considerations. The primary challenge in this approach is achieving selective mono-esterification on a bifunctional precursor to prevent the formation of di-ester byproducts.
Acid-catalyzed esterification, or Fischer-Speier esterification, typically involves the reaction of a carboxylic acid with an alcohol in the presence of a strong acid catalyst. To synthesize this compound, one could theoretically start with a diacid-PEG6 precursor (HOOC-(CH₂CH₂O)₆-CH₂COOH) and react it with methanol (B129727).
Common catalysts for this process include mineral acids like sulfuric acid (H₂SO₄) or organic acids such as p-toluenesulfonic acid (p-TSA). researchgate.netscielo.br The reaction is an equilibrium process where water is generated as a byproduct; its removal, often by azeotropic distillation, is necessary to drive the reaction toward the product. researchgate.netscielo.br
A significant challenge with this method is controlling the reaction to yield the mono-methyl ester selectively over the dimethyl ester. Stoichiometric control of the alcohol and careful monitoring of reaction times are crucial.
Alternatively, coupling agents can be used under milder, acid-catalyzed conditions. The use of dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent, catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), allows for esterification to occur at room temperature with high yields and substitution levels. tandfonline.com This method is particularly effective for coupling carboxylic acids to the hydroxyl groups of PEG. tandfonline.com
| Method | Catalyst/Reagent | Typical Conditions | Key Features |
| Fischer-Speier Esterification | p-Toluenesulfonic acid (p-TSA) | High temperature (130-150°C), removal of water scielo.br | Reversible reaction; requires careful control to achieve mono-substitution. |
| DCC/DMAP Coupling | Dicyclohexylcarbodiimide (DCC), 4-Dimethylaminopyridine (DMAP) | Room temperature, organic solvent | High yield and fast reaction rates under mild conditions. tandfonline.com |
Base-catalyzed methods, particularly transesterification, offer an alternative route. This process involves the reaction of an ester with an alcohol in the presence of a base catalyst to exchange the alcohol group of the ester. To form the target compound, a plausible strategy is the reaction of polyethylene (B3416737) glycol monomethyl ether (mPEG-OH) with a dimethyl ester of a short dicarboxylic acid (e.g., dimethyl succinate) using a base catalyst.
Alkaline catalysts such as sodium hydroxide, potassium hydroxide, or sodium alkoxides are commonly employed. google.comatamanchemicals.com The reaction mechanism involves the formation of a nucleophilic alkoxide from the mPEG-OH, which then attacks the carbonyl carbon of the dimethyl ester, displacing a molecule of methanol. researchgate.net The reaction is typically conducted at elevated temperatures (70-160°C) and may be driven to completion by removing the methanol byproduct, often under reduced pressure. google.com
This approach leverages the readily available mPEG-OH as a starting material, simplifying the synthesis to the formation of the terminal carboxylic acid functionality in a subsequent step after the initial ester linkage is made.
| Catalyst Type | Examples | Reaction Temperature | Advantages |
| Alkali Metal Hydroxides | Sodium Hydroxide (NaOH), Potassium Hydroxide (KOH) google.comatamanchemicals.com | 70-160°C google.com | Readily available and cost-effective catalysts. |
| Sodium Alkoxides | Sodium Methoxide (NaOMe) | 70-160°C google.com | Highly active catalyst for transesterification. cabidigitallibrary.org |
Functional group interconversion is a powerful and highly controlled approach to synthesizing heterobifunctional PEGs. solubilityofthings.com This strategy involves starting with a PEG molecule that already possesses one of the desired functional groups (or a precursor) and chemically modifying the other terminus.
A highly efficient and common strategy begins with polyethylene glycol mono-methyl ether (mPEG₆-OH). atamanchemicals.com This precursor already contains the required stable methyl ester end. The synthetic challenge is then reduced to the selective conversion of the terminal hydroxyl group into a carboxylic acid.
One established method for this conversion is a two-step oxidation process. The primary alcohol is first oxidized to an aldehyde using a mild oxidizing agent like pyridinium (B92312) chlorochromate (PCC). solubilityofthings.com The resulting aldehyde-PEG intermediate is then further oxidized to a carboxylic acid using stronger oxidizing agents. solubilityofthings.com
A more direct and high-yield route involves reacting the mPEG-OH with a protected haloacetate, such as tertiary-butyl bromoacetate, in the presence of a strong base. google.com This forms an intermediate tertiary-butyl ester of the PEG carboxylic acid. The final step is the selective removal of the t-butyl protecting group using an acid, like trifluoroacetic acid (TFA), which leaves the methyl ether group at the other end of the chain intact and yields the desired this compound. google.com
| Step | Description | Reagents |
| 1. Alkylation | The hydroxyl group of mPEG₆-OH is alkylated with a protected haloacetate. | mPEG₆-OH, t-butyl bromoacetate, Base (e.g., Sodium Hydride) google.com |
| 2. Deprotection | The tertiary-butyl ester protecting group is cleaved under acidic conditions to reveal the carboxylic acid. | Trifluoroacetic Acid (TFA) google.com |
An alternative strategy starts with a symmetrical hexaethylene glycol diol (HO-PEG₆-OH). To achieve the desired heterobifunctional product, one of the two hydroxyl groups must be selectively protected before further modification. acs.org
Commonly used protecting groups for hydroxyls include trityl (Tr) and benzyl (B1604629) (Bn) groups. acs.org The reaction of HO-PEG₆-OH with a controlled amount of trityl chloride or benzyl bromide in the presence of a base can lead to the formation of a mono-protected PEG derivative (e.g., TrO-PEG₆-OH).
Once the mono-protected intermediate is isolated, the remaining free hydroxyl group can be converted into the carboxylic acid moiety using the oxidation or haloacetate alkylation methods described previously. Following the formation of the carboxylic acid, this group is then esterified with methanol using acid-catalyzed or DCC/DMAP coupling methods to form the methyl ester. The final step involves the deprotection of the trityl or benzyl group to yield the final, asymmetrical product. This stepwise approach, while longer, provides excellent control over the chemical structure and prevents the formation of symmetric di-acid or di-ester byproducts. acs.orgbenthamopen.com
One-Pot Synthetic Procedures and Reaction Optimization
The efficient synthesis of monofunctionalized oligoethylene glycols is a significant area of research. One-pot procedures are highly desirable for their scalability and reduced purification steps. A notable strategy involves the ring-opening of macrocyclic sulfates derived from oligoethylene glycols. acs.org This method allows for the introduction of a functional group at one end, followed by hydrolysis to yield the monofunctionalized PEG. acs.org
Optimization of such reactions often involves the use of solid-phase catalysts to simplify purification and minimize waste. For instance, solid acid catalysts like Amberlyst-15 have been employed for the heterogeneous hydrolysis step, offering a "greener" alternative to traditional mineral acids. acs.org Reaction conditions such as temperature, solvent, and catalyst loading are critical parameters that are fine-tuned to maximize yield and purity. researchgate.netresearchgate.net In transesterification reactions to produce PEG esters, parameters like stirring speed and catalyst particle size are optimized to overcome diffusion limitations. researchgate.net
Derivatization of this compound
The terminal carboxylic acid of this compound is a versatile handle for further functionalization, enabling its conjugation to a wide array of molecules. chemicalbook.com
Formation of Activated Esters for Amine Coupling
A primary application of the carboxylic acid terminus is its conversion into an activated ester, which can readily react with primary amines on biomolecules to form stable amide bonds. wikipedia.orgthermofisher.com
N-Hydroxysuccinimide (NHS) esters are widely used for bioconjugation due to their reactivity with primary amines under mild aqueous conditions. thermofisher.comnih.gov The formation of an NHS ester from this compound is typically achieved by reacting the carboxylic acid with NHS in the presence of a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC). wikipedia.orgresearchgate.net The inclusion of NHS in EDC coupling protocols can improve the efficiency of the reaction. thermofisher.com These NHS-activated PEGs are often stable enough for purification and storage. wikipedia.org
| Reagent | Role | Typical Reaction Conditions |
| This compound | Starting material | Anhydrous solvent |
| N-Hydroxysuccinimide (NHS) | Activating group | Anhydrous solvent |
| EDC or DCC | Coupling agent | Anhydrous solvent, room temperature |
Table 1: Reagents for NHS Ester Formation
Recent advancements have explored alternative methods for synthesizing NHS esters that avoid carbodiimides. One such method utilizes a combination of triphenylphosphine (B44618) (PPh3), iodine (I2), and triethylamine (B128534) (Et3N) to directly convert carboxylic acids to their corresponding NHS esters at room temperature. organic-chemistry.org
Pentafluorophenyl (PFP) esters are another class of highly reactive esters used in peptide synthesis and bioconjugation. wikipedia.orghighfine.com They are known for their high reactivity and increased stability towards hydrolysis compared to some other active esters. wikipedia.org The synthesis of a PFP ester from this compound involves the reaction of the carboxylic acid with pentafluorophenol (B44920). researchgate.net This can be achieved using a coupling agent like DCC or by first converting the carboxylic acid to an acid chloride. researchgate.net A direct method involves treating the carboxylic acid with pentafluorophenol and a carbodiimide like diisopropylcarbodiimide (DIC). researchgate.net
| Reagent | Role | Typical Reaction Conditions |
| This compound | Starting material | Dichloromethane |
| Pentafluorophenol | Activating group | Dichloromethane |
| DCC or DIC | Coupling agent | Dichloromethane, 0°C to room temperature |
Table 2: Reagents for PFP Ester Formation
Kinetic studies have shown that PFP esters can have significantly faster coupling rates compared to other active esters like p-nitrophenyl (ONp) esters. highfine.com
Tetrafluorophenyl (TFP) esters offer enhanced stability against hydrolysis in aqueous media, leading to more efficient and reproducible labeling of biomolecules. broadpharm.com They react with primary amines at a similar rate to NHS esters, forming a stable amide bond. broadpharm.com
The carboxylic acid of this compound can also be converted to a highly reactive acid chloride. This is typically accomplished using reagents such as thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or phosphorus trichloride (B1173362) (PCl₃). chemguide.co.uk The resulting acid chloride is a versatile intermediate that can react with a variety of nucleophiles, including alcohols and amines, to form esters and amides, respectively. libretexts.org More recent methods describe the direct conversion of esters and amides to acid chlorides using phosphorus trichloride and iodine. researchgate.net
Other Reaction Pathways for Orthogonal Functionalization
The true utility of a heterobifunctional linker lies in the ability to perform selective chemistry at one terminus without affecting the other. This concept, known as orthogonal functionalization, is crucial for the synthesis of complex molecular architectures. rsc.org
For this compound, the methyl ester provides a protected form of a carboxylic acid. While the free carboxylic acid is readily available for derivatization, the methyl ester is relatively stable under the conditions used for activating the free acid. This allows for a sequential approach where the free acid is first conjugated to a molecule of interest. Subsequently, the methyl ester can be hydrolyzed to reveal a new carboxylic acid, which can then be used for a second, distinct conjugation reaction.
Furthermore, advanced strategies in PEG linker design incorporate "click chemistry" functionalities, such as azides and alkynes, for highly efficient and specific conjugations. rsc.org While not inherently present in this compound, these groups could be introduced through derivatization of the carboxylic acid, expanding the possibilities for orthogonal functionalization. For instance, the carboxylic acid could be coupled to an amine-containing alkyne or azide, preparing the PEG linker for copper-catalyzed or strain-promoted cycloaddition reactions.
Green Chemistry Principles in this compound Synthesis
The growing emphasis on sustainable practices in the chemical industry has propelled the adoption of green chemistry principles in the synthesis of specialized molecules like this compound. These principles aim to reduce or eliminate the use and generation of hazardous substances, leading to more environmentally benign and efficient manufacturing processes. acs.org The application of these principles to the synthesis of this compound focuses on several key areas, including the use of biocatalysts, environmentally friendly solvents and catalysts, and improved reaction efficiency to minimize waste.
A significant advancement in the green synthesis of polyethylene glycol (PEG) derivatives involves the use of enzymatic catalysis, which offers high selectivity and operates under mild reaction conditions. rsc.orgmdpi.com Lipases, in particular, have been extensively studied for their ability to catalyze esterification and transesterification reactions in the synthesis of PEG esters. rsc.orgdntb.gov.ua For the synthesis of this compound, a chemo-enzymatic approach can be envisioned. This would involve the enzymatic esterification of a PEG-diol with a suitable dicarboxylic acid monoester, or the selective hydrolysis of a corresponding diester.
One of the core tenets of green chemistry is the use of safer solvents or the elimination of solvents altogether. acs.org Traditional organic solvents often pose environmental and health risks. Research has focused on replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as acetonitrile (B52724) in esterification reactions. nih.gov Furthermore, solvent-less, or "neat," reaction conditions have been successfully applied in the lipase-catalyzed synthesis of PEG-based polyesters, which could be adapted for the production of discrete PEG linkers. rsc.org
The use of heterogeneous solid acid catalysts also represents a significant green improvement over traditional homogeneous catalysts. scielo.brias.ac.in For instance, cesium heteropoly acids have demonstrated high selectivity in the synthesis of PEG monoesters, preventing the formation of diester by-products and simplifying purification processes. scielo.br These solid catalysts can be easily recovered and reused, further reducing waste and cost.
The table below summarizes a comparative overview of traditional versus green synthetic approaches for preparing PEG esters, applicable to this compound.
| Parameter | Traditional Synthesis | Green Synthesis |
| Catalyst | Homogeneous mineral acids (e.g., H₂SO₄, p-TSA) | Biocatalysts (e.g., Lipases like Candida antarctica Lipase B), Heterogeneous solid acids (e.g., Cesium heteropoly acid) rsc.orgscielo.br |
| Solvent | Chlorinated or amide solvents (e.g., Dichloromethane, DMF) nih.gov | Greener solvents (e.g., Acetonitrile) or solvent-less conditions rsc.orgnih.gov |
| Reaction Conditions | High temperatures, harsh pH | Mild temperatures, near-neutral pH mdpi.comdntb.gov.ua |
| Selectivity | Often produces a mixture of mono- and di-esters | High selectivity for the mono-ester product scielo.br |
| Waste Generation | Significant, due to catalyst neutralization and solvent disposal | Minimized, due to catalyst reusability and reduced solvent use acs.orgias.ac.in |
| Purification | Often requires column chromatography | Simplified, due to higher selectivity and cleaner reactions nih.gov |
The application of these green methodologies directly aligns with several of the 12 Principles of Green Chemistry, as detailed in the following table for the synthesis of this compound.
| Green Chemistry Principle | Application in this compound Synthesis |
| 1. Prevention | Designing syntheses with high selectivity, such as using cesium heteropoly acids, to prevent the formation of by-products and waste. acs.orgscielo.br |
| 2. Atom Economy | Utilizing enzymatic catalysts that promote high conversion of reactants to the desired product, maximizing the incorporation of all materials used in the process. mdpi.com |
| 5. Safer Solvents and Auxiliaries | Replacing hazardous organic solvents with greener alternatives like acetonitrile or conducting reactions under solvent-free conditions. acs.orgrsc.orgnih.gov |
| 6. Design for Energy Efficiency | Employing biocatalysts that operate at ambient temperature and pressure, reducing the energy requirements of the synthesis. mdpi.com |
| 9. Catalysis | Using highly selective and reusable catalysts, such as lipases or solid acids, in preference to stoichiometric reagents. rsc.orgscielo.brias.ac.in |
Advanced Applications in Research and Development
Bioconjugation and Biomolecule Modification
The unique architecture of Acid-PEG6-mono-methyl ester makes it an ideal spacer for covalently linking different molecules. biosynth.com This process, known as PEGylation, is a cornerstone of bioconjugation, enabling the precise modification of biomolecules to enhance their therapeutic or diagnostic properties. biosynth.com
Covalent Attachment to Amine-Containing Biomolecules
The primary application of this compound in bioconjugation is its ability to attach to biomolecules that possess primary amine groups, such as proteins, peptides, and certain modified oligonucleotides. biosynth.combroadpharm.com The carboxylic acid end of the linker is typically activated, most commonly using carbodiimide (B86325) chemistry with reagents like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS), to form an amine-reactive NHS ester. broadpharm.comaxispharm.com This activated ester then readily reacts with the amine groups on the biomolecule to form a stable and permanent amide bond. broadpharm.com
The conjugation of this compound to proteins and enzymes is a widely used strategy to improve their physicochemical properties. This modification can increase the hydrodynamic size of the protein, which often leads to reduced renal clearance and a longer circulation half-life in vivo. Furthermore, the hydrophilic PEG chain can enhance the solubility of proteins that are prone to aggregation and can shield protein epitopes, thereby reducing their immunogenicity. polyethyleneglycolpeg.com
A key area where this linker is employed is in the development of more complex bioconjugates, such as Proteolysis Targeting Chimeras (PROTACs). targetmol.commedchemexpress.com PROTACs are molecules designed to selectively degrade target proteins within cells by linking them to an E3 ubiquitin ligase. targetmol.com this compound serves as a flexible spacer to connect the protein-targeting ligand to the E3 ligase-binding ligand, with the length and composition of the PEG linker being critical for optimal degradation efficiency. precisepeg.com
Table 1: Methodologies for Protein and Enzyme Conjugation
| Conjugation Strategy | Reagents | Biomolecule Target | Purpose of Conjugation |
| Amide Bond Formation | EDC, NHS | Proteins, Enzymes | Increase solubility, reduce immunogenicity, prolong circulation time |
| PROTAC Synthesis | EDC, HATU | Target Protein Ligands, E3 Ligase Ligands | Create bifunctional molecules for targeted protein degradation |
Similar to proteins, peptides can be conjugated with this compound to improve their therapeutic potential. PEGylation can protect peptides from proteolytic degradation and enhance their stability. This is particularly valuable for therapeutic peptides that would otherwise have a very short in vivo half-life.
In the realm of oligonucleotide therapeutics, such as antisense oligonucleotides (ASOs) and small interfering RNAs (siRNAs), conjugation strategies are crucial for effective delivery into cells. nih.gov While direct conjugation to oligonucleotides requires specific modifications, this compound can be used to link targeting ligands or cell-penetrating peptides (CPPs) to amino-modified oligonucleotides. biosearchtech.com CPPs are typically cationic peptides that can facilitate the entry of the attached oligonucleotide into the cell. nih.gov The PEG linker provides a flexible and soluble spacer between the oligonucleotide and the CPP, which can be critical for maintaining the function of both moieties. biosearchtech.com The 2'-O-methoxyethyl (2'-MOE) modification is a common feature in clinically approved oligonucleotides, and conjugation strategies are being developed to enhance their delivery. nih.gov
Surface Functionalization of Biomaterials and Analytical Platforms
The ability of this compound to modify surfaces is critical for the development of advanced biomaterials and analytical devices. The PEG linker creates a hydrophilic and biocompatible surface that can resist the non-specific adsorption of proteins and cells, a phenomenon known as biofouling. polyethyleneglycolpeg.comprecisepeg.com
Modification of Quantum Dots and Self-Assembled Monolayers
Quantum dots (QDs) are semiconductor nanocrystals with unique optical properties that make them attractive for biological imaging and sensing. rsc.org However, QDs synthesized in organic solvents are hydrophobic. researchgate.net this compound and similar PEG-acid derivatives are used in a ligand exchange process to render QDs water-soluble and biocompatible. researchgate.net The carboxylic acid group can bind to the QD surface, while the PEG chain extends into the aqueous environment, preventing aggregation and reducing toxicity. rsc.orgresearchgate.net This surface functionalization is a prerequisite for using QDs in biological applications, such as cell labeling and in vivo imaging. nih.govnih.gov
Self-assembled monolayers (SAMs) are highly ordered molecular layers formed on a substrate. When this compound is used in the formation of SAMs on surfaces like gold or silicon oxide, it creates a surface that is highly resistant to protein adsorption. gatech.edu This is essential for biosensors and microarrays, where minimizing non-specific binding is crucial for achieving high sensitivity and specificity.
Table 2: Applications in Surface Functionalization of Nanomaterials
| Material | Functionalization Purpose | Key Outcome |
| Quantum Dots (QDs) | Increase water solubility, improve biocompatibility, reduce toxicity | Stable, functional QDs for biological imaging and sensing rsc.orgresearchgate.net |
| Gold/Silicon Surfaces | Create protein-resistant surfaces | High-fidelity biosensors and microarrays with low background noise gatech.edu |
Surface Engineering of Magnetic Particles and Microfluidic Devices
Magnetic particles are widely used in biomedical applications for procedures like immunoassays, cell separation, and as contrast agents in magnetic resonance imaging (MRI). nationalboard.org Surface modification with this compound is employed to make these particles colloidally stable in biological fluids and to prevent non-specific binding of biomolecules. precisepeg.comdtic.mil The carboxylic acid end of the linker can be attached to the amine-functionalized surface of the magnetic particles, creating a hydrophilic PEG coating.
In the field of microfluidics, devices made from materials like polydimethylsiloxane (B3030410) (PDMS) often suffer from the non-specific adsorption of proteins and other biomolecules, which can interfere with analyses and lead to channel clogging. mdpi.com Surface modification of PDMS microchannels using PEG-silane derivatives, which can be conceptually linked to the properties of PEG esters, is a common strategy to mitigate these issues. umich.eduresearchgate.net Creating a PEGylated surface within the microchannels significantly improves their hemocompatibility by reducing fibrinogen adsorption and platelet adhesion, thereby extending the operational lifetime of the device for applications involving whole blood analysis. umich.edu
The Versatility of this compound in Advanced Scientific Applications
The chemical compound this compound is a specialized molecule with significant applications in cutting-edge research and development. This article explores its role in the design of proteolysis-targeting chimeras (PROTACs) and its contribution to the field of nanomaterials science.
Application in Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are innovative heterobifunctional molecules designed to harness the cell's own protein disposal system, the ubiquitin-proteasome system, to selectively eliminate disease-causing proteins. precisepeg.com These molecules consist of two active domains—one that binds to a target protein of interest (POI) and another that recruits an E3 ubiquitin ligase—connected by a chemical linker.
This compound serves as a valuable polyethylene (B3416737) glycol (PEG)-based linker for the synthesis of PROTACs. targetmol.commedchemexpress.com PEG linkers are among the most frequently used motifs in PROTAC design, with approximately 54-55% of reported PROTACs incorporating them. arxiv.orgbiochempeg.com The popularity of PEG linkers, including this compound, stems from their ability to confer desirable physicochemical properties to the PROTAC molecule. nih.gov Their inherent flexibility and hydrophilicity can enhance the solubility and cell permeability of the resulting PROTAC. precisepeg.comcellgs.com
The linker is not merely a passive spacer; it plays a critical role in the formation and stability of the ternary complex, which consists of the POI, the PROTAC, and the E3 ligase. precisepeg.com The flexible nature of PEG linkers allows the two ends of the PROTAC to adopt optimal orientations for binding to their respective proteins, facilitating the crucial protein-protein interactions necessary for ubiquitination and subsequent degradation of the target protein. mtoz-biolabs.com
The design of the linker is a critical aspect of developing effective PROTACs, and several factors must be considered to optimize their function.
The length of the linker is a paramount consideration in PROTAC design. explorationpub.com An optimal linker length is crucial for the successful formation of a stable and productive ternary complex. creative-biolabs.com If the linker is too short, it can lead to steric hindrance, preventing the simultaneous binding of the PROTAC to both the POI and the E3 ligase. explorationpub.comcreative-biolabs.com Conversely, if the linker is excessively long, it may fail to bring the two proteins into close enough proximity for efficient ubiquitination to occur. cellgs.comexplorationpub.com
Research has shown that the degradation efficiency of PROTACs is highly dependent on the linker length. arxiv.org Often, a systematic variation of the linker length is necessary to identify the optimal distance for a specific target and E3 ligase pair. mtoz-biolabs.com In many cases, longer linkers have demonstrated higher efficiency in mediating the degradation of target proteins. explorationpub.com
The flexibility of the linker, such as that provided by a PEG chain, allows the PROTAC to exist as an ensemble of different conformations. acs.org This conformational flexibility can be advantageous, enabling the molecule to adapt and find a productive binding pose within the ternary complex. rsc.org The dynamic nature of flexible linkers can facilitate the association of the target protein and the E3 ligase. arxiv.org However, excessive flexibility can also be detrimental, leading to a high entropic penalty upon binding. mtoz-biolabs.com Therefore, a balance between flexibility and rigidity is often sought in linker design. rsc.org
The points at which the linker is attached to the two ligands—the positional connectivity—also significantly influence the PROTAC's activity and selectivity. explorationpub.com The attachment points must be chosen carefully to avoid disrupting the binding of the ligands to their respective proteins. Studies have demonstrated that altering the linker attachment point can dramatically affect the degradation profile and even confer selectivity for different protein isoforms. nih.govexplorationpub.com Computational modeling and experimental screening are often employed to determine the optimal linker length and attachment points for a given PROTAC system. nih.gov
Contributions to Nanomaterials Science and Engineering
The properties of PEG chains also make them valuable in the field of nanomaterials, particularly in the development of polymer-based nanoparticles for therapeutic and imaging applications.
This compound and similar PEG derivatives can be integrated into the structure of polymer-based nanoparticles to modify their surface properties. This process, known as PEGylation, involves attaching PEG chains to the surface of nanoparticles. nih.gov
The primary benefits of PEGylation include:
Enhanced Stability: The hydrophilic PEG chains form a protective layer around the nanoparticle, preventing aggregation and increasing stability in biological fluids. issuu.com
Reduced Immunogenicity: The PEG coating can shield the nanoparticle from the immune system, reducing recognition by macrophages and other immune cells, a phenomenon often referred to as the "stealth effect." issuu.commdpi.com
Improved Pharmacokinetics: By reducing clearance by the immune system, PEGylation can significantly prolong the circulation time of nanoparticles in the bloodstream. mdpi.com
Contributions to Nanomaterials Science and Engineering
Functionalization of Fullerene Derivatives and Carbon Nanomaterials
The modification of carbon-based nanomaterials, such as fullerene derivatives and carbon nanotubes (CNTs), is essential for improving their solubility, processability, and biocompatibility, thereby unlocking their potential in fields like electronics and biomedicine. rsc.orgresearchgate.net this compound and similar PEGylated molecules are instrumental in this functionalization process.
The covalent functionalization of CNTs often begins with oxidative acid treatments that introduce carboxylic acid groups onto the nanotube surface. mdpi.com These groups can then form stable ester or amide bonds with polymers like polyethylene glycol (PEG). mdpi.com The carboxylic acid end of this compound can be activated to react with hydroxyl or amine groups on other molecules, while its ester end can be hydrolyzed to a carboxylic acid for further reactions, providing a versatile handle for "grafting to" strategies. rsc.orgmdpi.com This process enhances the dispersion of CNTs in aqueous media, which is a crucial step for many biological applications. researchgate.net
Non-covalent functionalization is an alternative approach that preserves the intrinsic electronic properties of the nanomaterials. researchgate.netduke.edu For instance, polymers can be adsorbed onto the sidewalls of single-walled carbon nanotubes (SWNTs). duke.edu In a related strategy, molecules containing aromatic groups, such as pyrene, are used to anchor PEG chains to the nanotube surface via strong π-π stacking interactions. duke.edufrontiersin.org This method effectively coats the nanotubes, making them more water-soluble and biocompatible. researchgate.net
In the realm of fullerene chemistry, PEGylation is a known strategy to increase the solubility of these inherently hydrophobic molecules. researchgate.net While direct functionalization can be hard to control, the use of pre-functionalized fullerenes like researchgate.netresearchgate.net-phenyl-C61-butyric-acid-methyl-ester (PCBM) offers a more controlled route. rsc.org The methyl ester group on PCBM can undergo transesterification with hydroxyl-terminated polymers, including PEG derivatives, to create fullerene-polymer conjugates. rsc.org This modification not only improves solubility but also influences the material's electronic and thermal properties, which is significant for applications in organic photovoltaics. researchgate.netpatrickehopkins.com
| Nanomaterial | Functionalization Method | Role of PEG/Ester Linker | Outcome | Reference |
|---|---|---|---|---|
| Carbon Nanotubes (CNTs) | Covalent (Esterification) | Reacts with acid-treated CNTs to form a stable, hydrophilic coating. | Improved aqueous dispersion; enhanced biocompatibility. | mdpi.com |
| Single-Walled Carbon Nanotubes (SWNTs) | Non-Covalent (π-π Stacking) | PEG chains attached via an aromatic anchor (e.g., pyrene) wrap around the nanotube. | Increased water solubility while preserving electronic structure. | researchgate.netduke.edufrontiersin.org |
| Fullerene Derivatives (e.g., PCBM) | Covalent (Transesterification) | The methyl ester group on the fullerene derivative reacts with a PEG chain. | Enhanced solubility and processability; modified electronic and thermal properties. | rsc.orgresearchgate.net |
Hydrophilic Enhancement of Nanostructured Assemblies
The formation of stable, self-assembled nanostructures like micelles, vesicles, and polymersomes in aqueous environments is highly dependent on the hydrophilic-lipophilic balance (HLB) of the constituent molecules. nih.govnih.gov this compound, with its distinct polar (acid) and non-polar (methyl ester) ends connected by a water-soluble PEG6 chain, is an ideal component for tuning this balance.
Furthermore, the ester linkage within such molecules can be designed to be cleavable under specific conditions, such as changes in pH. nih.gov For example, acid-labile groups incorporated near the junction of hydrophilic and hydrophobic blocks can lead to the disassembly of the nanostructure in an acidic environment. nih.gov This "stimuli-responsive" behavior is highly sought after for applications where the contents of a nanocarrier need to be released at a specific target site. The ester group in this compound, while relatively stable, is part of a broader class of ester-containing linkers that are fundamental to creating these advanced, functional nano-assemblies. nih.govresearchgate.net
Development of Molecular Probes and Ligands
The precise architecture of this compound makes it a valuable tool for constructing sophisticated molecular probes and ligands designed for specific biological tasks. biosynth.comprecisepeg.com
Molecular recognition relies on specific, often transient, interactions between molecules. Probes designed to study these events require components that can position binding elements at an optimal distance and orientation without interfering with the interaction itself. The PEG6 linker is well-suited for this role, acting as a flexible, hydrophilic spacer. biosynth.commedkoo.com
One example is in the study of nucleic acids. A PEG6 tether has been used to link the two ends of a double-stranded DNA decamer, creating a stabilized "dumbbell" structure. researchgate.net This stabilization, conferred by the linker restricting the dynamics of the DNA strands, facilitates detailed structural analysis by techniques like NMR, providing insights into the local and global geometry of the nucleic acid. researchgate.net Similarly, single-molecule fluorescence resonance energy transfer (smFRET) studies, which observe the conformational changes of individual nucleic acids, rely on probes where such linkers can be used to attach fluorescent dyes without perturbing the biological molecule's folding. colorado.edu
A prominent application of this compound is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). targetmol.commedchemexpress.com PROTACs are heterobifunctional molecules designed to hijack the cell's own protein disposal machinery—the ubiquitin-proteasome system—to selectively destroy a target protein. targetmol.comglpbio.com
A PROTAC consists of three parts: a ligand that binds to the target protein, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects the two. medchemexpress.com this compound is an ideal candidate for this linker. targetmol.commedchemexpress.com Its heterobifunctional nature allows for the sequential attachment of the two different ligands. For example, the carboxylic acid end can be coupled to one ligand, while the methyl ester is hydrolyzed and then coupled to the second ligand. The length and flexibility of the PEG6 chain are critical, as they determine the ability of the PROTAC to successfully bring the target protein and the E3 ligase together to form a productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target. precisepeg.com
| Component of PROTAC | Function | Example Moiety |
|---|---|---|
| Target-binding Ligand | Binds specifically to the protein of interest intended for degradation. | Varies depending on the target protein. |
| Linker | Connects the two ligands with optimal length and flexibility for ternary complex formation. | This compound |
| E3 Ligase Ligand | Recruits a specific E3 ubiquitin ligase (e.g., Cereblon, VHL). | Thalidomide derivatives, VHL ligands. |
Role in Cell Culture and Biochemical Assay Development
The reliability of in vitro experiments often depends on creating a highly controlled environment that minimizes unwanted interactions, ensuring that the observed effects are due to the specific biological processes under investigation.
In cell culture and biochemical assays, non-specific binding of proteins, cells, and other biomolecules to the surfaces of culture plates, biosensors, or microfluidic devices can be a major source of error. duke.eduibidi.com Surface passivation is the process of modifying a surface to resist such unwanted adsorption. Polyethylene glycol (PEG) is one of the most effective and widely used materials for this purpose. duke.edunih.gov
When molecules like this compound are covalently attached to a surface (e.g., glass, plastic, or gold), the hydrophilic PEG chains extend into the surrounding aqueous medium. They create a flexible, water-rich layer that physically and entropically repels the close approach of proteins and cells. duke.eduibidi.com This effect is crucial for a variety of applications:
Cell Culture: Forcing cells to grow in suspension or to interact only with each other (e.g., in spheroid or organoid cultures) requires surfaces that prevent cell attachment. ibidi.comsarstedt.com PEG-passivated surfaces create an environment where cell-cell interactions dominate over cell-substrate interactions. ibidi.com
Biosensors: In techniques like Surface Plasmon Resonance (SPR), passivating the sensor chip surface is critical to prevent non-specific binding, which would otherwise generate false-positive signals. nih.gov Using thiol-terminated PEG derivatives as a "backfiller" molecule on gold surfaces is a common strategy to create highly resistant, antifouling sensor surfaces. nih.gov
Biochemical Assays: By preventing the adsorption of enzymes, antibodies, or analytes to the walls of a microplate well, PEGylation ensures that their concentrations in solution remain constant and that they are free to interact as intended, leading to more accurate and reproducible assay results. eddc.sg
Analytical Methodologies for Characterization in Research Contexts
Spectroscopic Characterization Techniques
Spectroscopic methods are indispensable for the detailed molecular characterization of Acid-PEG6-mono-methyl ester, providing insights into its atomic composition, structural arrangement, and the presence of specific functional groups.
Nuclear Magnetic Resonance (NMR) spectroscopy is a primary technique for the unambiguous structural elucidation of this compound. Both ¹H and ¹³C NMR are utilized to confirm the presence and connectivity of the atoms within the molecule.
In a typical ¹H NMR spectrum, the protons of the ethylene (B1197577) glycol repeating units appear as a complex multiplet in the range of 3.60-3.70 ppm. The singlet peak for the methyl ester protons is distinctly observed at approximately 3.65-3.75 ppm. aocs.org The methylene (B1212753) protons adjacent to the carboxylic acid and the ester group will show distinct chemical shifts, allowing for confirmation of the bifunctional nature of the linker. For instance, the CH₂ group alpha to the carboxylic acid would appear around 2.3-2.6 ppm. aocs.orgrsc.org
¹³C NMR spectroscopy provides further confirmation of the carbon skeleton. The carbons of the PEG backbone typically resonate around 70 ppm. The carbonyl carbon of the carboxylic acid and the methyl ester will have characteristic shifts in the region of 170-180 ppm, while the methyl group of the ester will appear around 50-55 ppm. rsc.org
Table 1: Representative ¹H NMR Spectral Data for this compound This table is generated based on typical chemical shifts for similar structures and is for illustrative purposes.
| Chemical Shift (ppm) | Multiplicity | Assignment |
| ~3.71 | s | -OCH₃ (Methyl ester) |
| ~3.65 | m | -O-CH₂-CH₂-O- (PEG backbone) |
| ~3.60 | t | -CH₂-COOCH₃ |
| ~2.45 | t | -CH₂-COOH |
Table 2: Representative ¹³C NMR Spectral Data for this compound This table is generated based on typical chemical shifts for similar structures and is for illustrative purposes.
| Chemical Shift (ppm) | Assignment |
| ~174.2 | -COOH (Carboxyl) |
| ~171.5 | -COOCH₃ (Ester carbonyl) |
| ~70.5 | -O-CH₂-CH₂-O- (PEG backbone) |
| ~68.7 | -CH₂-COOCH₃ |
| ~51.8 | -OCH₃ (Methyl ester) |
| ~34.5 | -CH₂-COOH |
Monitoring the chemical shift changes in NMR spectra is also a valuable method for observing the formation of active esters during conjugation reactions. researchgate.net
Mass spectrometry (MS) is crucial for determining the molecular weight and confirming the identity of this compound. Due to the polymeric nature of PEG derivatives, specific ionization techniques are favored.
Electrospray Ionization (ESI) MS is another soft ionization technique suitable for analyzing PEG derivatives. It is particularly useful when coupled with liquid chromatography (LC-MS) for purity analysis. ESI-MS can generate multiply charged ions, which is beneficial for analyzing larger molecules, although for a relatively small molecule like this compound, singly charged ions are expected. Collision-Induced Dissociation (CID) can be performed in tandem mass spectrometry (MS/MS) experiments. This involves fragmenting the parent ion to obtain structural information. The fragmentation pattern of the PEG chain would show characteristic losses of 44 Da units, further confirming the structure of the molecule.
Infrared (IR) and UV-Visible (UV-Vis) spectroscopy are used to identify specific functional groups within the molecule.
Infrared (IR) Spectroscopy: FTIR spectroscopy is used to confirm the presence of key functional groups in this compound. The spectrum would be characterized by several distinct absorption bands:
A strong and broad band around 3400-3500 cm⁻¹ corresponding to the O-H stretching of the terminal carboxylic acid group. researchgate.net
Strong C-H stretching vibrations around 2870-2950 cm⁻¹. researchgate.nettsijournals.com
A sharp, strong peak around 1735 cm⁻¹ for the C=O stretching of the methyl ester.
A peak around 1710 cm⁻¹ for the C=O stretching of the carboxylic acid.
A very strong and characteristic C-O-C ether stretching band around 1100-1115 cm⁻¹, which is a hallmark of the PEG backbone. rsc.org
Table 3: Characteristic IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3400-3500 | O-H stretch | Carboxylic Acid |
| 2870-2950 | C-H stretch | Alkane |
| ~1735 | C=O stretch | Ester |
| ~1710 | C=O stretch | Carboxylic Acid |
| 1100-1115 | C-O-C stretch | Ether (PEG backbone) |
UV-Visible (UV-Vis) Spectroscopy: Polyethylene (B3416737) glycol itself does not have significant absorbance in the UV-Vis range of 200-800 nm. However, it can exhibit some absorbance at lower wavelengths, typically below 220 nm. Therefore, UV-Vis spectroscopy is not a primary tool for characterizing the basic this compound structure but becomes important in analyzing its conjugates. When the molecule is attached to a chromophore-containing molecule (like a protein or a dye), UV-Vis spectroscopy can be used to confirm the conjugation and quantify the degree of labeling.
Mass Spectrometry (MS) for Molecular Weight and End-Group Analysis
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for separating this compound from starting materials, byproducts, and other impurities, thereby assessing its purity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC (RP-HPLC) is the most common method for the purity analysis of PEG derivatives. nih.gov Using a C8 or C18 column with a gradient elution of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), it is possible to separate the desired product from impurities. nih.gov Detection can be achieved using an Evaporative Light Scattering Detector (ELSD), which is well-suited for non-chromophoric compounds like PEGs, or by mass spectrometry (LC-MS). nih.gov
Gas Chromatography (GC): Gas chromatography, often coupled with mass spectrometry (GC-MS), is another powerful technique for analyzing volatile derivatives. nih.gov For a compound like this compound, derivatization (e.g., silylation of the carboxylic acid) might be necessary to increase its volatility for GC analysis. This method can provide high-resolution separation and is particularly useful for identifying small molecule impurities. jeol.comnih.govaocs.org
High-Performance Liquid Chromatography (HPLC) for Purity and Conjugate Separation
High-Performance Liquid Chromatography (HPLC) is an indispensable tool for assessing the purity of this compound and for separating it from resulting conjugates. Reversed-phase HPLC (RP-HPLC) is commonly utilized, where the separation is based on the differential partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase.
For purity analysis, a gradient elution method is often employed, typically using a mobile phase consisting of water and an organic solvent like acetonitrile, often with additives such as formic acid to control ionization. The analyte is detected using various detectors, with Evaporative Light Scattering Detection (ELSD) or Mass Spectrometry (MS) being particularly useful for PEG compounds that lack a strong UV chromophore. A successful separation will yield a primary peak corresponding to the this compound, with any impurities, such as di-acid or di-ester PEG species, appearing as separate, smaller peaks.
When analyzing conjugates, for instance, after coupling the carboxylic acid terminus to a protein or peptide, HPLC is used to separate the unreacted PEG linker, the unreacted biomolecule, and the desired PEG-biomolecule conjugate. The significant size and polarity difference between the starting materials and the product allows for effective separation.
Table 1: Illustrative RP-HPLC Parameters for Purity Analysis of this compound
| Parameter | Condition |
|---|---|
| Column | C8 or C18, 5 µm particle size |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 20% to 80% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detector | ELSD or Mass Spectrometry (MS) |
| Expected Elution | Single major peak for pure compound |
Gas Chromatography (GC) for Volatile Byproduct Analysis and Ester Quantification
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. restek.com In the context of this compound, GC is primarily used to detect and quantify volatile byproducts from the synthesis process, such as residual solvents (e.g., methanol). It is also instrumental in the quantification of the methyl ester itself, often after a derivatization step to enhance volatility and thermal stability. restek.com
For ester quantification, a common approach involves transesterification to convert the ester into a more volatile form if necessary, although for a relatively short-chain PEG like PEG6, direct analysis may be feasible. cnr.it The sample is injected into a heated inlet, vaporized, and carried by an inert gas (mobile phase) through a capillary column. Columns with polyethylene glycol (PEG) stationary phases are often used for analyzing polar compounds. agilent.comnih.govresearchgate.net A Flame Ionization Detector (FID) is typically used for quantification due to its high sensitivity to organic compounds.
Table 2: Representative GC-FID Conditions for Volatile Impurity Analysis
| Parameter | Condition |
|---|---|
| Column | Capillary column with a PEG stationary phase |
| Carrier Gas | Helium or Nitrogen at a constant flow rate |
| Injector Temperature | 220 °C |
| Oven Program | Initial temp 70°C, ramp 5°C/min to 240°C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 250 °C |
| Data Analysis | Peak area compared to a standard curve |
Gel Permeation Chromatography (GPC) for Polymer Chain Length Distribution
Gel Permeation Chromatography (GPC), a subset of Size Exclusion Chromatography (SEC), is a technique used to determine the molecular weight distribution of polymers. agilent.comcampoly.com For this compound, which is a discrete PEG compound, GPC is used to confirm its monodispersity and to detect the presence of any oligomers of different chain lengths (e.g., PEG5, PEG7) that may be present as impurities from the synthesis.
The separation mechanism is based on the size of the polymer molecules in solution. agilent.com The sample is passed through a column packed with porous beads. Larger molecules are excluded from the pores and elute first, while smaller molecules penetrate the pores to varying extents and elute later. The result is a chromatogram that separates the molecules based on their hydrodynamic volume. campoly.com The polydispersity index (PDI), which is the ratio of the weight average molecular weight (Mw) to the number average molecular weight (Mn), is a key parameter obtained from GPC analysis. For a discrete compound like this compound, the PDI should be very close to 1.0, indicating a narrow molecular weight distribution. jenkemusa.com
Table 3: Typical GPC Parameters for PEG Analysis
| Parameter | Condition |
|---|---|
| Column Set | Series of columns with different pore sizes |
| Mobile Phase (Eluent) | Tetrahydrofuran (THF) or aqueous buffer agilent.com |
| Flow Rate | 1.0 mL/min |
| Detector | Refractive Index (RI) Detector |
| Calibration | PEG standards of known molecular weights jenkemusa.comjenkemusa.com |
| Key Output | Molecular Weight Distribution, Polydispersity Index (PDI) |
Advanced Techniques for Investigating Conjugate Integrity
Beyond initial characterization, it is vital to assess the efficiency of conjugation reactions and the stability of the resulting products.
Monitoring of Amide Bond Formation Efficiency
The carboxylic acid group of this compound is designed to react with primary amines on biomolecules to form a stable amide bond. Monitoring the efficiency of this coupling reaction is critical. The reaction is typically mediated by coupling agents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in combination with N-hydroxysuccinimide (NHS) or HATU. axispharm.combiochempeg.comchemicalbook.com
The progress of the reaction can be monitored using techniques like HPLC, as described previously, by tracking the disappearance of the starting materials and the appearance of the conjugate product. chemrxiv.org Mass spectrometry (LC-MS) can also be used to confirm the formation of the desired product by identifying its molecular weight. axispharm.com Colorimetric assays can sometimes be employed; for instance, if the coupling reagent releases a colored byproduct, the change in color can be correlated with reaction progress. chemrxiv.org
Table 4: Methods for Monitoring Amide Bond Formation
| Technique | Principle | Information Gained |
|---|---|---|
| RP-HPLC | Separation of reactants and products based on polarity. | Quantitative assessment of conversion over time. |
| LC-MS | Separation by HPLC followed by mass detection. | Confirmation of product identity via molecular weight. |
| Colorimetric Assays | Visual or spectrophotometric detection of a colored byproduct. chemrxiv.org | Real-time, qualitative or semi-quantitative reaction progress. |
Hydrolytic Stability Assessments of Ester Linkages within Conjugates
While the newly formed amide bond is generally stable, the methyl ester at the other end of the this compound linker is susceptible to hydrolysis, particularly under basic or acidic conditions, which would convert it back to a carboxylic acid. nih.gov Assessing the hydrolytic stability of this ester linkage is important, especially if the final application of the conjugate involves exposure to varying pH environments.
Stability studies are typically conducted by incubating the compound or its conjugate in buffers of different pH values (e.g., pH 4, 7.4, 9) over time. researchgate.net Aliquots are taken at various time points and analyzed by methods like RP-HPLC to quantify the amount of the intact ester remaining and to detect the appearance of the hydrolyzed carboxylic acid product. The rate of hydrolysis can be determined from this data. nih.gov Accelerated stability studies can be performed at elevated temperatures to predict long-term stability. nih.gov
Table 5: Example Design for a Hydrolytic Stability Study
| Parameter | Condition |
|---|---|
| Incubation Buffers | pH 4.0 (Acetate), pH 7.4 (Phosphate), pH 9.0 (Borate) |
| Temperature | 37 °C (Physiological) and 70 °C (Accelerated) nih.gov |
| Time Points | 0, 2, 4, 8, 24, 48, 72 hours |
| Analytical Method | RP-HPLC with MS or ELSD detection |
| Endpoint | Percentage of intact ester remaining vs. time |
Theoretical Considerations and Mechanistic Insights
Principles of PEGylation and its Impact on Macromolecular Behavior
PEGylation is a well-established chemical modification process that involves the covalent attachment of polyethylene (B3416737) glycol (PEG) chains to molecules such as proteins, peptides, and nanoparticles. scielo.br This modification is designed to enhance the physicochemical properties of the parent molecule. scielo.brscispace.com The terminal hydroxyl group of a standard PEG chain has low reactivity and typically requires activation to modify therapeutic proteins and peptides (TPPs). frontiersin.org Often, a monomethoxy PEG (mPEG) is used, where one hydroxyl end is blocked by an inert methyl group to prevent cross-linking during conjugation. frontiersin.orgnih.gov The result of PEGylation is an alteration of properties including conformation, electrostatic binding, and hydrophobicity. scispace.com These changes can lead to increased water solubility, protection from enzymatic degradation, and reduced kidney clearance, thereby improving the pharmacokinetic profile of the conjugated molecule. scispace.com
The conformation of PEG chains can be influenced by the solvent and their density when grafted onto a surface. rsc.org X-ray structural analysis reveals that PEG chains can exist in different conformations, from a zigzag, random coil structure for shorter chains to a more ordered, helical structure for longer ones. biopharminternational.com When attached to a surface, PEG chains can adopt two primary conformations:
"Mushroom" Conformation : At low grafting densities, the chains are spread out and lie close to the surface, resembling a mushroom shape. rsc.orgnih.gov
"Brush" Conformation : At higher grafting densities, steric repulsion forces the chains to extend away from the surface in a straighter, brush-like arrangement. rsc.orgnih.gov This transition to a brush conformation creates a thicker, more effective barrier. rsc.orgnih.gov
The specific conformation is critical as it dictates the effectiveness of the PEG layer in its shielding function. researchgate.netrsc.org
| Conformation | Description | Governing Condition | Resulting Barrier | Source |
|---|---|---|---|---|
| Mushroom | Chains are separated and located close to the surface, adopting a coiled shape. | Low surface grafting density (Distance between chains > Flory radius). | Thinner, less dense hydrophilic barrier. | researchgate.netrsc.orgnih.gov |
| Brush | Chains are close together and extend outwards from the surface. | High surface grafting density (Distance between chains < Flory radius). | Thicker, denser hydrophilic barrier. | researchgate.netrsc.orgnih.gov |
The attachment of PEG chains to a macromolecule creates a "hydrophilic shield" around it. mdpi.com This shield is a result of two combined effects: the hydrophilic nature of the PEG polymer and the steric hindrance provided by the flexible, bulky chains. nih.govmdpi.com In an aqueous medium, the PEG chains are heavily hydrated, forming a water cloud that physically masks the surface of the conjugated molecule. biopharminternational.comnih.gov
This steric repulsion barrier prevents or reduces the interaction of the conjugate with other biomolecules, such as opsonin proteins that mark particles for clearance by the immune system. mdpi.comnih.gov By hindering these interactions, PEGylation provides "stealth" properties, allowing nanoparticles and therapeutic proteins to evade the mononuclear phagocytic system (MPS) and prolonging their circulation time in the bloodstream. mdpi.comnih.gov The effectiveness of this steric shielding is dependent on the PEG chain length and its surface density, with denser, brush-like conformations generally providing a more robust protective layer. rsc.orgnih.gov
Reaction Mechanisms of Carboxylic Acid Activation and Coupling
Acid-PEG6-mono-methyl ester is a heterobifunctional linker, featuring a terminal carboxylic acid group and a terminal, inert methyl ester group. chemicalbook.combiosynth.com The carboxylic acid is the reactive handle for conjugation, typically with primary amine groups on biomolecules to form stable amide bonds. chemicalbook.com This reaction is not spontaneous and requires the "activation" of the carboxylic acid. bachem.comresearchgate.net
Amide bond formation is a condensation reaction that typically involves activating a carboxylic acid to make it more susceptible to nucleophilic attack by an amine. bachem.comresearchgate.net Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) and 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are commonly used for this purpose. chemicalbook.comwikipedia.orgnih.gov
EDC Coupling : EDC is a water-soluble carbodiimide (B86325) that activates a carboxyl group by converting it into a highly reactive O-acylisourea intermediate. mdpi.combachem.comluxembourg-bio.com This intermediate is unstable and can be susceptible to hydrolysis or rearrangement. Its reaction with a primary amine yields the desired amide bond and a soluble urea (B33335) byproduct. bachem.comluxembourg-bio.com To improve efficiency and reduce side reactions like epimerization, additives such as 1-Hydroxybenzotriazole (HOBt) are often included. HOBt reacts with the O-acylisourea intermediate to form a more stable active ester, which then cleanly reacts with the amine. nih.govluxembourg-bio.com
HATU Coupling : HATU is a uronium/aminium salt-based coupling reagent known for its high efficiency and fast reaction rates. wikipedia.org The carboxylic acid, typically deprotonated by a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA), attacks HATU to form an unstable O-acyl(tetramethyl)isouronium salt. wikipedia.org This is rapidly converted into a highly reactive OAt-active ester. wikipedia.org The subsequent reaction with an amine is thought to be accelerated by a neighboring group effect from the pyridine (B92270) nitrogen, which stabilizes the transition state. wikipedia.org
| Feature | EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | HATU | Source |
|---|---|---|---|
| Reagent Type | Carbodiimide | Uronium/Aminium Salt | bachem.comwikipedia.org |
| Reactive Intermediate | O-acylisourea ester | OAt-active ester | mdpi.comwikipedia.orgluxembourg-bio.com |
| Common Additives | HOBt, Sulfo-NHS (to increase stability and efficiency) | Non-nucleophilic base (e.g., DIPEA, Hünig's base) | wikipedia.orgnih.govluxembourg-bio.com |
| Byproduct | Water-soluble urea derivative | Tetramethylurea | bachem.comwikipedia.org |
| Key Advantages | Water-soluble reagent and byproduct, good for aqueous couplings. | Very high coupling efficiency, fast reaction rates, low epimerization. | bachem.comwikipedia.org |
The ester groups present in the system—the methyl ester of this compound and the newly formed ester bond if the PEG is coupled to a hydroxyl group—can undergo lytic reactions. researchgate.net
Ester Hydrolysis : This is a chemical reaction in which a water molecule breaks one of the ester's C-O bonds. researchgate.netresearchgate.net The reaction, which is reversible, results in the formation of a carboxylic acid and an alcohol. researchgate.net Hydrolysis can be catalyzed by acids or bases. acs.org For PEG-lipid conjugates like DSPE-PEG, acid-catalyzed ester hydrolysis has been observed, leading to the cleavage of the fatty acid tails from the anchor. researchgate.net PEG fatty acid esters are generally known to be readily hydrolyzed back to their constituent fatty acid and polyethylene glycol moieties. epa.gov
Transesterification : This process involves the transformation of one ester into another through reaction with an alcohol. rsc.org The reaction is typically catalyzed and is common in the synthesis of polyesters and biodiesel. rsc.org For β-keto esters, transesterification can be a selective process, often proceeding through an enol or acylketene intermediate. rsc.org While less common for the terminal methyl ester of this compound in typical bioconjugation conditions, it remains a potential pathway under specific catalytic conditions.
Influence of PEG Chain Length and End-Group Specificity
The biological performance and properties of a PEGylated conjugate are significantly influenced by the length of the PEG chain and the chemical nature of its terminal functional groups. nih.govmdpi.com
Increasing the molecular weight (and thus, the chain length) of PEG generally enhances its therapeutic benefits. nih.gov Longer PEG chains provide a greater steric hindrance effect, which can more effectively reduce protein adsorption and recognition by the immune system. rsc.orgnih.govnih.gov This often translates to a longer circulation half-life in the bloodstream. dovepress.com Studies have shown a linear correlation between the area under the curve (a pharmacokinetic measure of drug exposure) and the molecular weight of the attached PEG. dovepress.com However, there is a limit; beyond a certain length (e.g., >5 kDa in some nanoparticle systems), the benefits may plateau or even reverse, and very long chains can sometimes cause aggregation issues. rsc.orgnih.gov
The specificity of the end-group is crucial for directing the conjugation reaction to a desired site on the target molecule. nih.gov this compound is a heterobifunctional PEG, meaning it has two different terminal groups. biosynth.com The carboxylic acid end is designed to react with specific nucleophiles, most commonly the primary amino groups of lysine (B10760008) residues or the N-terminus of a protein. nih.govmdpi.com The other end, the mono-methyl ester, is chemically inert under standard coupling conditions, preventing polymerization or cross-linking. frontiersin.orgnih.gov This end-group specificity allows for controlled, site-specific modification, which is a hallmark of second-generation PEGylation technologies aimed at preserving the bioactivity of the conjugated molecule. frontiersin.org The choice of functional group (e.g., carboxylic acid for amines, maleimide (B117702) for thiols) is dictated by the available reactive sites on the substrate molecule. frontiersin.orgnih.gov
| Parameter | Effect of Increased Chain Length | Rationale | Source |
|---|---|---|---|
| Hydrodynamic Radius | Increase | Larger polymer coil and associated water shell. | ekb.eginterchim.com |
| Steric Hindrance | Increase | Larger physical barrier ("hydrophilic shield"). | rsc.orgnih.gov |
| Blood Circulation Time | Increase (up to a point) | Improved evasion of the reticuloendothelial system (RES). | rsc.orgdovepress.com |
| Macrophage Uptake | Decrease | Enhanced "stealth" effect. | dovepress.com |
| Receptor Binding Affinity | May Decrease | Increased steric hindrance can interfere with ligand-receptor interactions. | nih.govdovepress.com |
Impact of PEG6 Length on Spacing and Molecular Interactions
The central feature of this compound is its hexaethylene glycol (PEG6) chain. The length and nature of this chain are critical in defining the molecule's role as a spacer and in modulating molecular interactions.
The PEG6 chain consists of six repeating ethylene (B1197577) glycol units (-CH₂CH₂O-). This specific length dictates the spatial separation, or distance, it can impose between two molecules it links. In fields like Proteolysis Targeting Chimeras (PROTACs), where the linker connects a ligand for a target protein and another for an E3 ubiquitin ligase, optimizing this spacing is crucial for biological activity. targetmol.commedchemexpress.comprecisepeg.com The PEG6 chain provides a flexible, defined-length spacer that positions the bound molecules for optimal interaction.
The length of the PEG chain directly influences the hydrodynamic radius of the molecule to which it is attached. nih.gov Increasing the number of PEG units generally increases the apparent size of the conjugate in solution, a property that can be used to alter its behavior in biological systems. nih.gov Furthermore, the PEG6 chain significantly impacts molecular interactions through two primary mechanisms:
Increased Hydrophilicity : The repeating ether linkages in the PEG chain are hydrophilic, which increases the water solubility of compounds to which it is conjugated. chemicalbook.com Longer PEG chains generally enhance this effect, making them valuable for solubilizing hydrophobic molecules in aqueous media. chemicalbook.com A recent study on porphyrins demonstrated that a methyl-terminated PEG6 group was effective in ensuring high solubility (at least 12 mM) and preventing self-aggregation in aqueous solutions. rsc.org
Steric Hindrance : The flexible and mobile PEG chain occupies a significant volume in solution. This can create a "steric shield" around a conjugated molecule. This steric effect can prevent unwanted interactions, such as aggregation or recognition by other macromolecules. nih.gov However, there is a potential drawback; a long or flexible PEG chain risks masking the biologically active site of a peptide or protein, which could impair its binding affinity or function. scispace.com Therefore, the PEG6 length represents a balance, providing sufficient spacing and solubility while minimizing the risk of functional interference.
Reactivity Differences of the Carboxylic Acid and Methyl Ester Groups
The heterobifunctional nature of this compound stems from the distinct chemical reactivities of its terminal carboxylic acid (-COOH) and methyl ester (-COOCH₃) groups. This difference allows for selective and sequential chemical reactions.
Carboxylic Acid Group: The terminal carboxylic acid group is a versatile functional handle for covalent modification. axispharm.com While it does not typically react directly with amines under physiological conditions, it can be readily "activated" to become highly reactive. This is commonly achieved using carbodiimide coupling agents, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS). chemicalbook.comthermofisher.com Other activators like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are also used. chemicalbook.com This activation process converts the carboxylic acid into a more reactive intermediate (e.g., an NHS ester) that readily reacts with primary amine groups (-NH₂) on other molecules, such as proteins or peptides, to form a stable and permanent amide bond. chemicalbook.comcreativepegworks.com This specific reactivity makes the carboxylic acid terminus the primary site for conjugation.
Research Challenges and Future Directions
Overcoming Challenges in the Synthesis and Purification of PEG-based Conjugates
The synthesis and purification of PEG-based conjugates are critical steps that often present significant hurdles. A primary challenge in PEGylation is the potential for product heterogeneity. Reactions, particularly those targeting common functional groups like amines on proteins, can result in a complex mixture of products, including unreacted molecules, multi-PEGylated species, and various positional isomers. researchgate.netnih.gov This heterogeneity complicates the purification process and can impact the final product's efficacy and regulatory approval. acs.org
The purification process itself is a major challenge, often requiring multi-step chromatographic techniques to isolate the desired conjugate. researchgate.net Key difficulties include:
Separation of Reactants and Products: Efficiently removing unreacted protein or drug from the PEGylated conjugates is essential. scielo.br
Fractionation of PEGmers: Isolating a specific PEGylated form (e.g., mono-PEGylated) from a mixture containing di- or multi-PEGylated species is often difficult. researchgate.netscielo.br
Isomer Separation: Separating conjugates based on the specific site of PEG attachment is a significant analytical challenge. researchgate.net
To address these issues, a crucial strategy is the use of monodisperse PEG linkers, which have a precise and uniform molecular weight, as opposed to traditional polydisperse PEGs. acs.orgbiochempeg.com Using monodisperse linkers like Acid-PEG6-mono-methyl ester from the outset reduces the complexity of the final product mixture, thereby simplifying subsequent purification efforts. acs.org However, the synthesis of these high-purity linkers can itself be complex and costly, sometimes involving iterative processes with chromatographic purification at each step. acs.orgmdpi.com
The purification of PEGylated peptides presents a unique challenge, as the mass of the PEG unit can be similar to that of amino acid residues, making separation by size-based methods difficult. acs.org This underscores the need for advanced purification strategies and analytical techniques to ensure the homogeneity and quality of the final conjugate. nih.gov
Table 1: Common Purification Techniques for PEG-based Conjugates
| Purification Technique | Principle of Separation | Primary Application in PEGylation | Challenges |
| Ion Exchange Chromatography (IEX) | Separation based on net surface charge. researchgate.net | Separating unreacted protein from PEG-protein conjugates, as PEGylation often shields the protein's charge. researchgate.net | Resolution may be insufficient to separate different PEGylated isomers. |
| Size Exclusion Chromatography (SEC) | Separation based on molecular size and shape (hydrodynamic radius). researchgate.net | Separating PEG-conjugates from unreacted molecules and resolving species with different numbers of attached PEG chains. researchgate.net | Limited capacity for large-scale purification; may not resolve species with similar sizes (e.g., PEGylated peptides). researchgate.netacs.org |
| Hydrophobic Interaction Chromatography (HIC) | Separation based on hydrophobicity. researchgate.net | Can be used to separate PEGylated proteins, as PEG can alter the molecule's apparent hydrophobicity. researchgate.net | The behavior of PEGylated molecules can be complex and requires careful optimization. |
| Affinity Chromatography | Separation based on specific binding interactions. researchgate.net | Highly specific purification, but requires a suitable affinity tag and ligand. | Limited general applicability; potential for ligand leaching. |
Development of Novel Reaction Chemistries for Selective Functionalization
To overcome the lack of specificity in traditional PEGylation methods, researchers are actively developing novel reaction chemistries that allow for precise, site-selective functionalization. These advanced methods provide greater control over the conjugation process, leading to more homogeneous and well-defined products.
One of the most significant advancements is the adoption of "click chemistry." This category of reactions is known for being rapid, highly efficient, and specific, proceeding with high yields under mild, often biocompatible, conditions. researchgate.net Examples relevant to PEG linker chemistry include:
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A robust reaction that forms a stable triazole linkage.
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free version ideal for use in living systems. axispharm.com
Thiol-ene and Thiol-yne Reactions: These reactions are efficient for linking molecules containing thiol groups (like cysteine residues in proteins) with those containing alkene or alkyne functionalities. rsc.orgplos.org
Another powerful approach is enzyme-mediated ligation . Enzymes like transglutaminase can form covalent bonds between specific amino acid residues, enabling the site-specific attachment of a PEG linker with minimal side reactions. nih.gov This biocatalytic approach offers exceptional control over the location of PEGylation.
Furthermore, the development of heterobifunctional linkers like this compound is central to modern conjugation strategies. biosynth.com These linkers possess two different reactive groups, allowing for sequential, controlled conjugation to two different molecules. chempep.com Recent innovations also include the use of solvent-free mechanochemical synthesis to create functionalized PEGs, which can be faster and more efficient than traditional solvent-based methods and can prevent unwanted polymer chain lengthening. beilstein-journals.org
Advanced Linker Design for Enhanced Molecular Specificity and Efficiency
Beyond the reaction chemistry itself, the design of the linker is paramount for optimizing the performance of the final conjugate. Advanced linker design focuses on modulating properties such as solubility, stability, and biological activity. americanpharmaceuticalreview.com
A key area of innovation is the development of cleavable linkers . Unlike stable linkages, these are designed to break apart under specific physiological conditions, such as changes in pH or the presence of certain enzymes found in target tissues. axispharm.comtechnologynetworks.com This allows for the controlled release of a drug or other payload at the desired site of action, enhancing efficacy while minimizing systemic exposure. americanpharmaceuticalreview.com
Recent research has also focused on creating "designer" PEG linkers that facilitate easier analysis. For example, linkers have been developed that, upon cleavage, leave behind a specific "reporter" residue on the protein. This allows for the straightforward identification of the PEG attachment site using standard analytical techniques like peptide mapping. nih.gov Such innovations are crucial for quality control and regulatory compliance in the development of therapeutic proteins. nih.gov
Exploration of New Applications in Emerging Fields of Chemical Biology and Materials Science
The versatility of PEG linkers, including structures like this compound, has led to their exploration in a wide range of emerging scientific fields beyond traditional drug PEGylation.
In chemical biology , PEG linkers are essential tools for constructing PROteolysis TArgeting Chimeras (PROTACs) . chemicalbook.commedchemexpress.comtargetmol.com this compound is specifically cited as a PEG-based linker used in the synthesis of PROTACs. chemicalbook.commedchemexpress.comtargetmol.com These molecules function by simultaneously binding to a target protein and an E3 ubiquitin ligase, hijacking the cell's natural protein disposal system to induce the degradation of the target protein. targetmol.com The length and flexibility of the PEG linker are critical for orienting the two ends of the PROTAC for optimal activity.
In materials science , PEG linkers are used to create advanced biomaterials. A prominent application is the formation of hydrogels , which are water-swollen polymer networks. axispharm.com By cross-linking molecules with PEG chains, researchers can create scaffolds for tissue engineering that mimic the natural cellular environment. axispharm.comrsc.org These hydrogels are also being explored for novel medical applications, such as serving as injectable materials to separate healthy tissues from the target area during radiation therapy, thereby reducing off-target damage. technologynetworks.com
Other emerging applications include:
Gene Delivery: PEGylated lipid nanoparticles (LNPs) are a leading platform for delivering nucleic acid-based therapeutics, such as siRNA and mRNA, into cells. biochempeg.comtechnologynetworks.com The PEG layer provides a hydrophilic shield that improves stability and circulation time. biochempeg.com
Diagnostics: PEG linkers are used to attach fluorescent probes or other labels to biomolecules for imaging and diagnostic assays, enhancing signal and solubility. axispharm.com
Functionalized Surfaces: PEG chains can be tethered to surfaces to create non-fouling materials that resist protein adsorption, which is valuable for medical implants and biosensors. reading.ac.uk
Table 2: Emerging Applications of PEG Linkers
| Field | Application | Role of PEG Linker | Example Compound |
| Chemical Biology | PROTACs | Connects a target-binding ligand to an E3 ligase-binding ligand, facilitating targeted protein degradation. targetmol.com | This compound chemicalbook.commedchemexpress.com |
| Materials Science | Hydrogels for Tissue Engineering | Acts as a flexible cross-linker to form polymer networks that can serve as scaffolds for cell growth. axispharm.comrsc.org | Multi-arm PEG derivatives technologynetworks.com |
| Gene Therapy | Lipid Nanoparticle (LNP) Delivery | Forms a hydrophilic "stealth" layer on the nanoparticle surface to improve stability and circulation. biochempeg.com | mPEG-DMG |
| Diagnostics | Fluorescent Labeling | Spatially separates a fluorescent probe from a biomolecule to prevent quenching and improve solubility. axispharm.com | DBCO-PEG Linkers axispharm.com |
Computational Chemistry Approaches for Predicting Linker Performance and Conjugate Structure-Activity Relationships
To accelerate the design and optimization of PEG-based conjugates, researchers are increasingly turning to computational chemistry. Molecular modeling and simulation provide powerful tools to predict how a PEG linker will influence the structure, dynamics, and activity of a biomolecule before it is even synthesized. mdpi.com
Molecular dynamics (MD) simulations can model the behavior of a PEGylated protein or nanoparticle in an aqueous environment at an atomic level. mdpi.comoup.com These simulations provide insights into:
Conformational Changes: How the attachment of a PEG chain affects the three-dimensional structure and flexibility of a protein. mdpi.com
Structure-Activity Relationships: Understanding how the size, shape, and attachment site of the PEG linker impact the biological activity of the conjugate. researchgate.netbiopharminternational.com
Surface Interactions: Predicting how the PEG layer interacts with other molecules, which is key to its "stealth" properties. oup.com
More advanced computational models are being developed to predict the outcome of PEGylation reactions. These structure-dependent reactivity models can analyze the tertiary structure of a protein and predict which potential conjugation sites (e.g., lysine (B10760008) residues) are most likely to react with a PEGylating agent. nih.govacs.org By incorporating factors like the exposed surface area and local charge of each site, these models can simulate reaction progress and predict the distribution of different PEGylated products ("PEGmers"). nih.govacs.org
Quantum chemical calculations are also employed to analyze the intrinsic properties of the linkers themselves, helping to understand their reactivity and interaction with protein surfaces. oup.comntnu.no By integrating these multi-scale simulation approaches, researchers can move from a trial-and-error process to a more rational, data-driven design of PEG linkers and their conjugates, ultimately saving time and resources in the development pipeline. nih.govntnu.no
Q & A
Q. How should researchers address ethical considerations in preclinical studies involving PEGylated compounds?
Q. Tables for Reference
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| Taguchi Optimization Parameters (Analogy from Methyl Ester Studies) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
